molecular formula C17H18N2O4S B2744247 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide CAS No. 1421456-10-1

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide

Cat. No.: B2744247
CAS No.: 1421456-10-1
M. Wt: 346.4
InChI Key: KMFPPOMTBSVPRH-UHFFFAOYSA-N
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a methylthio-substituted nicotinamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole intermediate. This intermediate can be synthesized through a Pd-catalyzed arylation reaction, followed by Noyori asymmetric hydrogenation to achieve high enantioselectivity . The hydroxypropyl group is introduced via a Michael addition reaction, and the final nicotinamide moiety is attached through an N-arylation reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pd-catalyzed arylation and Noyori hydrogenation steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study enzyme-substrate interactions due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with aromatic residues in proteins, while the hydroxypropyl group can form hydrogen bonds with amino acid side chains. The methylthio group may participate in redox reactions, influencing the activity of enzymes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole derivatives: Compounds with similar benzo[d][1,3]dioxole structures.

    Nicotinamide derivatives: Compounds with similar nicotinamide moieties.

    Methylthio-substituted compounds: Compounds with similar methylthio groups.

Uniqueness

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide is unique due to the combination of these three distinct functional groups in a single molecule. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-24-17-12(3-2-7-19-17)16(21)18-8-6-13(20)11-4-5-14-15(9-11)23-10-22-14/h2-5,7,9,13,20H,6,8,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFPPOMTBSVPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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